Imidazo[1,2-a]pyrimidine-2-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-2-carboxylic acid has been recognized as a significant scaffold in medicinal chemistry with a wide range of applications . It has been utilized as the core backbone for the development of covalent inhibitors . The compound has shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
The compound interacts with its targets through a process of phosphorylation . The unsaturated nitrogen atom in the ring of 2-aminobenzimidazole as Michael donor attacks the double bond carbon atom of intermediate 13 by Michael addition reaction to produce intermediate 14 .
Biochemical Pathways
The compound affects the biochemical pathways involved in the treatment of cancers and tuberculosis . It has been used to synthesize a series of novel KRAS G12C inhibitors facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .
Pharmacokinetics
Related compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The compound’s action results in significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also shows potential as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. It has also been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors or enzymes, leading to their activation or inhibition. This binding can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, ultimately affecting cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of imidazo[1,2-a]pyrimidine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate aldehydes with 2-aminopyrimidine derivatives under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Intramolecular Cyclizations: This method involves the cyclization of suitable precursors under specific conditions to form the imidazo[1,2-a]pyrimidine core.
Chemical Reactions Analysis
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.
Imidazo[1,2-a]pyrazine: This compound features a pyrazine ring fused to an imidazole ring and is known for its versatility in drug development.
Imidazo[1,2-a]pyrimidine derivatives: These derivatives have various substituents on the imidazo[1,2-a]pyrimidine core, leading to different biological activities and applications.
This compound stands out due to its unique structure and potential for diverse applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGDMYPURSIGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00315686 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64951-10-6 | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64951-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo(1,2-a)pyrimidine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064951106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64951-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00315686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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